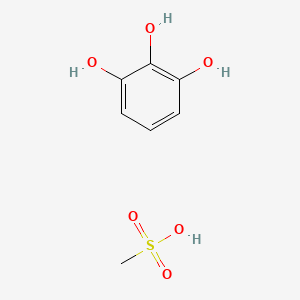

Benzene-1,2,3-triol;methanesulfonic acid

Description

Properties

CAS No. |

114513-43-8 |

|---|---|

Molecular Formula |

C7H10O6S |

Molecular Weight |

222.22 g/mol |

IUPAC Name |

benzene-1,2,3-triol;methanesulfonic acid |

InChI |

InChI=1S/C6H6O3.CH4O3S/c7-4-2-1-3-5(8)6(4)9;1-5(2,3)4/h1-3,7-9H;1H3,(H,2,3,4) |

InChI Key |

KTNISUQDBOGEFU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.C1=CC(=C(C(=C1)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison of Benzene-1,2,3-triol with Similar Compounds

Pyrogallol is structurally and functionally distinct from other phenolic compounds. Key comparisons include:

Key Findings :

- Pyrogallol’s three adjacent hydroxyl groups enhance its reductive capacity and bioactivity compared to diols like catechol and resorcinol .

- Gallic acid derivatives, such as 5a and 5b, exhibit superior lipid solubility and thermal stability due to bulky substituents, making them more effective in antioxidant applications than pyrogallol .

Comparison of Methanesulfonic Acid with Similar Sulfonic Acids

MSA’s catalytic efficiency and stability are contrasted with other sulfonic acids:

Key Findings :

Q & A

Q. What are the optimal conditions for synthesizing Benzene-1,2,3-triol (pyrogallol) in a laboratory setting?

Pyrogallol is typically synthesized via the controlled decarboxylation of gallic acid (3,4,5-trihydroxybenzoic acid) under acidic conditions. A common method involves heating gallic acid with concentrated sulfuric acid at 120–150°C, followed by neutralization and purification via recrystallization. The reaction must be monitored using thin-layer chromatography (TLC) to ensure complete conversion and avoid over-oxidation. Storage under inert gas (e.g., nitrogen) is critical due to pyrogallol’s sensitivity to oxidation .

Q. How can Benzene-1,2,3-triol be utilized in analytical chemistry for metal detection?

Pyrogallol acts as a chelating agent for metals like Fe³⁺, Mo⁶⁺, and Sb³⁺. For spectrophotometric determination of iron, pyrogallol forms a stable violet complex with Fe³⁺ at pH 3–4, detectable at 560 nm. Calibration curves are constructed using standard solutions, and interference from competing ions (e.g., Al³⁺) is minimized by masking agents like EDTA .

Q. What storage protocols are recommended for maintaining the stability of methanesulfonic acid derivatives?

Methanesulfonic acid derivatives (e.g., ethyl methanesulfonate) should be stored in airtight, light-resistant containers at 2–8°C to prevent hydrolysis. For pyrogallol, refrigeration (0–6°C) under nitrogen or argon is essential to inhibit autoxidation, which generates reactive quinones. Periodic purity checks via HPLC or NMR are advised to validate stability .

Advanced Research Questions

Q. How can conflicting data on pyrogallol’s endocrine-disrupting effects be resolved?

Discrepancies in toxicity studies arise from differences in model systems (in vitro vs. in vivo) and exposure durations. A tiered approach is recommended:

- Step 1: Conduct high-throughput screening (e.g., YES assay for estrogenicity).

- Step 2: Validate findings in zebrafish embryos (OECD TG 236) to assess developmental toxicity.

- Step 3: Use transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., steroidogenesis). Dose-response modeling and benchmark dose (BMD) analysis refine risk thresholds .

Q. What mechanistic insights explain pyrogallol’s role in sulfonation reactions with methanesulfonic acid derivatives?

Methanesulfonic acid (MSA) acts as a catalyst in electrophilic substitution reactions. For example, in synthesizing pyrogallol sulfonates, MSA protonates the sulfonic group, enhancing its electrophilicity. The reaction proceeds via a Wheland intermediate, with regioselectivity determined by the electron-donating hydroxyl groups of pyrogallol. Kinetic studies (e.g., stopped-flow UV-Vis) reveal second-order dependence on MSA concentration .

Q. How can impurities in pyrogallol-based pharmaceuticals be quantified using advanced chromatographic methods?

The European Pharmacopoeia (EP) recommends reverse-phase HPLC with a C18 column and UV detection (270 nm). Mobile phase: 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B). Gradient elution (5–40% B over 20 min) resolves pyrogallol from impurities like phloroglucide. Validation parameters (LOQ: 0.05%, RSD < 2%) ensure compliance with ICH Q3A guidelines .

Data Contradictions and Resolution Strategies

Q. Why do studies report varying antioxidant vs. pro-oxidant effects of pyrogallol?

Pyrogallol exhibits concentration-dependent duality:

- Antioxidant: At low concentrations (µM range), it scavenges ROS via hydroxyl group redox cycling.

- Pro-oxidant: At high concentrations (>100 µM), it generates semiquinone radicals, inducing oxidative stress. Resolution requires standardized ROS assays (e.g., DCFH-DA fluorescence) with strict concentration controls and ESR spin-trapping to detect radical intermediates .

Q. How do structural modifications of benzenesulfonic acid derivatives influence their reactivity in cross-coupling reactions?

Substituent effects are evaluated using Hammett σ constants. Electron-withdrawing groups (e.g., -SO₃H) meta to the sulfonate enhance electrophilicity in Suzuki-Miyaura couplings. Computational DFT studies (B3LYP/6-31G*) correlate reaction rates with LUMO energy levels. Experimental validation via kinetic profiling (GC-MS) confirms ortho-directing effects in Pd-catalyzed reactions .

Methodological Tables

Table 1. Key Analytical Parameters for Pyrogallol Quantification

| Method | Column | Mobile Phase | Detection | LOQ | Reference |

|---|---|---|---|---|---|

| HPLC-UV | C18 (5 µm) | 0.1% TFA/ACN gradient | 270 nm | 0.05% | |

| Spectrophotometry | - | pH 4 buffer | 560 nm | 1 µM |

Table 2. Stability Data for Methanesulfonic Acid Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.